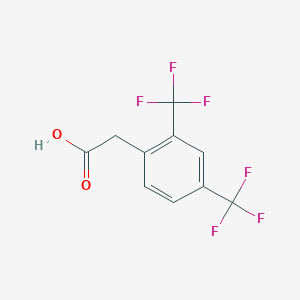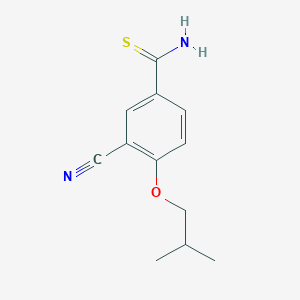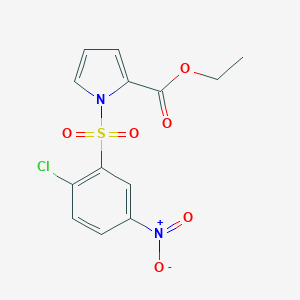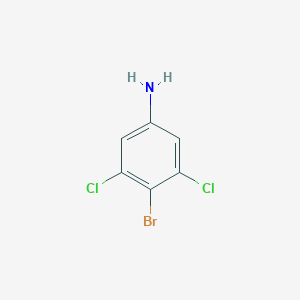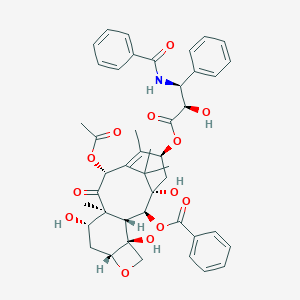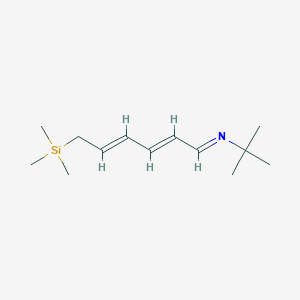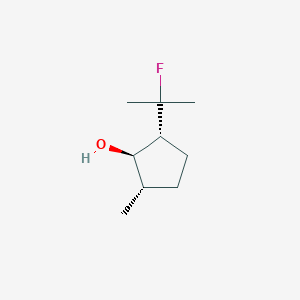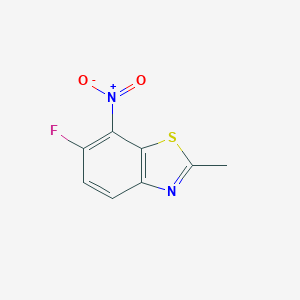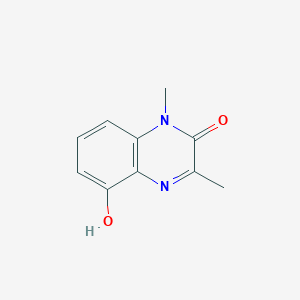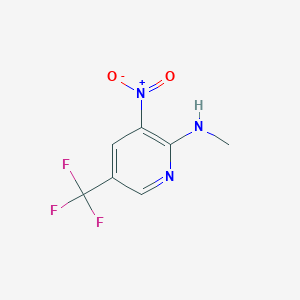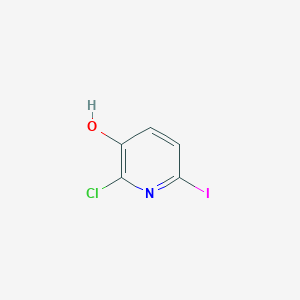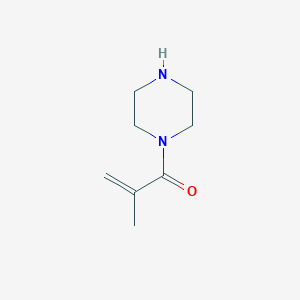
2-Methyl-1-(piperazin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(piperazin-1-yl)prop-2-en-1-one, commonly known as MPP, is a chemical compound that has been widely used in scientific research. It is a member of the piperazine family and is often used as a building block in the synthesis of other compounds. MPP has been found to have various biochemical and physiological effects, making it an important tool for researchers in the fields of pharmacology, biochemistry, and neuroscience.
作用机制
MPP has been found to interact with a variety of targets in the body, including neurotransmitter receptors, ion channels, and enzymes. It has been shown to modulate the activity of the dopamine and serotonin systems, which are involved in mood regulation and reward processing. MPP has also been found to have anxiolytic and antipsychotic effects, making it a potential target for the development of new drugs.
Biochemical and Physiological Effects:
MPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. MPP has also been found to modulate the activity of ion channels, which can affect neuronal excitability and synaptic transmission. Additionally, MPP has been found to have antioxidant and anti-inflammatory effects, which may have therapeutic implications for a variety of diseases.
实验室实验的优点和局限性
One of the advantages of using MPP in lab experiments is its versatility. It can be used as a building block to synthesize a wide variety of compounds, making it a useful tool for drug development. MPP is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using MPP is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research involving MPP. One area of interest is the development of new drugs that target the dopamine and serotonin systems. MPP has been found to have anxiolytic and antipsychotic effects, making it a potential target for the treatment of anxiety and psychotic disorders. Additionally, MPP has been found to have antioxidant and anti-inflammatory effects, which may have therapeutic implications for a variety of diseases. Further research is needed to fully understand the potential therapeutic applications of MPP.
合成方法
The synthesis of MPP involves the reaction of 2-methylacryloyl chloride with piperazine in the presence of a base catalyst. The reaction proceeds via nucleophilic addition of the piperazine nitrogen to the carbonyl group of the acryloyl chloride, followed by elimination of hydrochloric acid to form the final product.
科学研究应用
MPP has been used in scientific research for a variety of purposes. One of the most common applications is in the development of new drugs. MPP can be used as a building block to synthesize compounds that have potential therapeutic effects. It has also been used as a tool to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of different compounds.
属性
CAS 编号 |
167982-25-4 |
|---|---|
分子式 |
C8H14N2O |
分子量 |
154.21 g/mol |
IUPAC 名称 |
2-methyl-1-piperazin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H14N2O/c1-7(2)8(11)10-5-3-9-4-6-10/h9H,1,3-6H2,2H3 |
InChI 键 |
PLDCDKNSJJVCEH-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)N1CCNCC1 |
规范 SMILES |
CC(=C)C(=O)N1CCNCC1 |
同义词 |
Piperazine, 1-(2-methyl-1-oxo-2-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(7-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B64478.png)
![2-Bromo-6-methoxybenzo[b]thiophene](/img/structure/B64479.png)
